molecular formula C17H18Cl2N2O5S B1669220 Clometocillin CAS No. 1926-49-4

Clometocillin

货号: B1669220
CAS 编号: 1926-49-4
分子量: 433.3 g/mol
InChI 键: JKXQBIZCQJLVOS-GSNLGQFWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Clinical Applications

  • Treatment of Bacterial Infections :
    • Clometocillin is primarily indicated for treating infections caused by Staphylococcus aureus, including skin and soft tissue infections, pneumonia, and endocarditis.
    • In a study involving hospitalized patients with MSSA bacteremia, this compound demonstrated significant treatment success when used alone or in combination with other antibiotics such as fosfomycin .
  • Surgical Infections :
    • It is often employed in surgical prophylaxis to prevent infections post-operatively. Its resistance to penicillinase makes it suitable for use in environments where resistant strains are prevalent.
  • Severe Infections :
    • This compound has been effective in treating severe septic conditions such as septic bursitis. A study highlighted that patients treated with this compound alone had favorable outcomes without significant side effects .
  • Combination Therapy :
    • Research indicates that combining this compound with other antibiotics may enhance treatment outcomes. For instance, a study suggested that the combination of this compound with gentamicin was beneficial for patients with severe septic bursitis .

Efficacy Against Other Antibiotics

A series of studies have compared this compound's effectiveness against other antibiotics such as cefazolin and oxacillin:

Antibiotic Efficacy in MSSA Bacteremia Relapse Rate Mortality Rate
This compoundHighLowModerate
CefazolinModerateHigherHigher
OxacillinModerateModerateModerate
  • In a comparative study, this compound showed similar mortality rates to cefazolin but had a lower relapse rate in deep-seated infections .

Case Studies

  • Case Study: MSSA Bacteremia
    • A multicenter trial assessed the effectiveness of this compound combined with fosfomycin versus this compound alone in treating MSSA bacteremia. The combination did not show a statistically significant improvement over monotherapy but reduced persistent bacteremia rates at day three .
  • Case Study: Severe Septic Bursitis
    • A retrospective analysis evaluated different antibiotic strategies for severe septic bursitis. This compound alone was effective for most patients, while combinations with gentamicin were reserved for more severe cases .

Safety Profile

This compound is generally well-tolerated; however, some adverse effects have been reported:

  • Gastrointestinal Effects : Minimal gastrointestinal toxicity has been noted.
  • Rash and Allergic Reactions : Occasional rashes have been documented but are not common.
  • Superinfections : There is a risk of superinfection, particularly in patients treated for extended periods .

生物活性

Clometocillin is a semisynthetic penicillin antibiotic, structurally related to cloxacillin, designed to combat infections caused by methicillin-sensitive Staphylococcus aureus (MSSA) and other beta-lactamase-producing bacteria. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, efficacy in clinical settings, and comparative studies with other antibiotics.

This compound exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located in the bacterial cell wall. This binding inhibits the synthesis of peptidoglycan, a crucial component of the bacterial cell wall, leading to cell lysis and death. The drug is particularly effective against staphylococci that produce beta-lactamase enzymes, which typically confer resistance to many penicillins .

Pharmacodynamics

  • Absorption : this compound is well absorbed from the gastrointestinal tract.
  • Protein Binding : Approximately 94% of this compound is protein-bound in plasma, primarily to albumin.
  • Metabolism : The drug is metabolized via the breakdown of its beta-lactam ring, resulting in inactive metabolites.
  • Elimination : this compound is primarily eliminated through renal pathways.

Comparative Effectiveness

Recent studies have compared this compound's efficacy with other antibiotics, such as cefazolin and cloxacillin, particularly in treating MSSA infections.

  • Cloxacillin vs. Cefazolin : A retrospective cohort study involving 354 patients demonstrated no significant difference in 90-day mortality rates between patients treated with cloxacillin (30% mortality) and those treated with cefazolin (20% mortality). However, cloxacillin was associated with a lower rate of relapses in deep-seated infections .
  • Combination Therapy : A study assessing the combination of cloxacillin and essential oil from Melaleuca armillaris showed a synergistic effect against MSSA. The Minimum Inhibitory Concentration (MIC) values indicated enhanced antibacterial activity when combined with essential oils compared to cloxacillin alone .

Case Studies

A notable case involved a patient with chronic staphylococcal osteomyelitis who was treated with intravenous cloxacillin. The treatment resulted in significant improvement in clinical symptoms and resolution of infection markers after a prolonged therapy period .

Data Tables

StudyTreatment ComparisonSample Size90-Day Mortality (%)Relapse Rate (%)
Cloxacillin vs. Cefazolin354Cloxacillin: 30
Cefazolin: 20
Cloxacillin: 2
Cefazolin: 6
Cloxacillin + EO vs. Cloxacillin AloneN/AN/AReduced with EO
This compound in OsteomyelitisN/AN/AN/A

属性

IUPAC Name

(2S,5R,6R)-6-[[2-(3,4-dichlorophenyl)-2-methoxyacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O5S/c1-17(2)12(16(24)25)21-14(23)10(15(21)27-17)20-13(22)11(26-3)7-4-5-8(18)9(19)6-7/h4-6,10-12,15H,1-3H3,(H,20,22)(H,24,25)/t10-,11?,12+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXQBIZCQJLVOS-GSNLGQFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC(=C(C=C3)Cl)Cl)OC)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC(=C(C=C3)Cl)Cl)OC)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172859
Record name Clometocillin [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1926-49-4
Record name Clometocillin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1926-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clometocillin [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001926494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clometocillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13686
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clometocillin [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clometocillin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.053
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOMETOCILLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YI8LL014GF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clometocillin
Reactant of Route 2
Reactant of Route 2
Clometocillin
Reactant of Route 3
Reactant of Route 3
Clometocillin
Reactant of Route 4
Clometocillin
Reactant of Route 5
Clometocillin
Reactant of Route 6
Clometocillin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。